molecular formula C18H15NO6 B2656583 Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate CAS No. 7593-63-7

Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate

Cat. No.: B2656583
CAS No.: 7593-63-7
M. Wt: 341.319
InChI Key: LBIZAJRRCYJCDI-UHFFFAOYSA-N
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Description

Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate (CAS 7593-63-7) is a synthetic tricyclic compound featuring a pyrrolo[2,1-a]isoquinoline core esterified with three methyl carboxylate groups. Its molecular formula is C₁₈H₁₅NO₆ (MW 341.31 g/mol), and it is primarily utilized as a research intermediate in organic synthesis and medicinal chemistry . The compound is synthesized via multicomponent reactions involving isoquinoline, bromoacetophenones, and dimethyl acetylenedicarboxylate (DMAD), often catalyzed by triethylamine or under microwave irradiation . Its ester groups confer moderate polarity (3.5953 Debye dipole moment) and influence its solubility in organic solvents, making it a versatile precursor for further functionalization .

Properties

IUPAC Name

trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6/c1-23-16(20)12-13(17(21)24-2)15(18(22)25-3)19-9-8-10-6-4-5-7-11(10)14(12)19/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIZAJRRCYJCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7593-63-7
Record name TRIMETHYL PYRROLO(2,1-A)ISOQUINOLINE-1,2,3-TRICARBOXYLATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate typically involves a multi-step process. One common method is the tungsten-catalyzed decarboxylative [3 + 2] cycloaddition aromatization process . This method uses tungsten as a catalyst to facilitate the cycloaddition and subsequent aromatization, resulting in the formation of the desired compound. The reaction conditions often include the use of functional groups such as ester, nitrile, ketone, and alkene, and the process can achieve yields of up to 94% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, scaling up the synthesis process, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anti-Cancer Properties

The compound has shown significant promise as an anti-cancer agent. Fused pyrrolo[2,1-a]isoquinolines, including trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate, have been identified as potent cytotoxic agents and topoisomerase inhibitors. These properties are crucial for the development of new cancer therapies.

Structure-Activity Relationships (SARs)

Research indicates that the structural modifications of pyrrolo[2,1-a]isoquinolines can lead to varied biological activities. The compound's tricarboxylate moiety enhances its interaction with biological targets, which may contribute to its efficacy against cancer cells. Studies have demonstrated that specific substitutions on the isoquinoline scaffold can significantly affect its cytotoxicity and selectivity towards cancer cell lines .

Photoredox Catalysis

Multitasking Organophotocatalysts

This compound has been explored for its potential as a photoredox catalyst in organic synthesis. Its ability to facilitate reactions under visible light irradiation makes it a valuable tool in synthetic chemistry. The compound can participate in various reactions such as C–C bond formation and functional group transformations.

Mechanistic Insights

The photochemical properties of this compound allow it to act as an electron donor or acceptor during photoredox processes. This versatility is attributed to the electron-withdrawing characteristics of the tricarboxylate groups, which stabilize radical intermediates formed during reactions .

Comparative Analysis of Applications

Application AreaKey PropertiesResearch Findings
Medicinal Chemistry Cytotoxicity, Topoisomerase inhibitionEffective against various cancer cell lines
Photoredox Catalysis Visible light activationFacilitates C–C bond formation and other transformations

Case Studies

Case Study 1: Anti-Cancer Activity

In a study focusing on the cytotoxic effects of pyrrolo[2,1-a]isoquinolines on breast cancer cells, this compound exhibited significant growth inhibition. The mechanism was linked to cell cycle arrest and induction of apoptosis in cancer cells .

Case Study 2: Photoredox Catalysis

A recent investigation highlighted the use of this compound as a catalyst in a visible-light-mediated reaction that produced complex organic molecules efficiently. The study emphasized the compound's ability to enhance reaction yields compared to traditional catalysts .

Mechanism of Action

The mechanism of action of trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate involves its interaction with specific molecular targets. For example, it has been shown to interact with DNA and enzymes, stabilizing intermediate complexes and affecting biological processes . The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological outcomes.

Comparison with Similar Compounds

Key Insights :

  • The trimethyl tricarboxylate derivative lacks polar hydroxyl/methoxy groups found in bioactive natural analogs (e.g., lamellarins, crispines), reducing its direct pharmacological utility but improving synthetic versatility .
  • Ester groups in the trimethyl compound lower solubility in aqueous media compared to hydroxylated derivatives, limiting its use in biological assays without further derivatization .

Key Insights :

  • The trimethyl tricarboxylate is synthesized efficiently via one-pot methods, contrasting with lamellarins requiring metal catalysts or photoredox conditions .
  • Microwave-assisted routes (e.g., for 5,6-dihydro derivatives) offer faster reaction times but require specialized equipment compared to the trimethyl compound’s conventional synthesis .

Key Insights :

  • Natural derivatives (lamellarins, crispines) exhibit broad bioactivity due to hydrogen-bonding and hydrophobic interactions, whereas the trimethyl tricarboxylate serves as a scaffold for functionalization .
  • Fluorinated or trifluoromethylated analogs show enhanced metabolic stability, a feature absent in the trimethyl compound but achievable via post-synthetic modifications .

Physicochemical Properties

Property Trimethyl Tricarboxylate Lamellarin D 5,6-Dihydro Derivatives
Solubility Organic solvents (DMF, CHCl₃) Polar aprotic solvents (DMSO) Moderate in acetonitrile
Dipole Moment 3.5953 Debye ~5–6 Debye (estimated) 2–3 Debye
UV-VIS λmax 220 nm (π→π* transition) 280–320 nm (aromatic systems) 250–270 nm

Key Insights :

  • The trimethyl compound’s shorter UV absorption (220 nm) reflects its conjugated ester system, whereas natural alkaloids exhibit longer wavelengths due to extended aromaticity .

Biological Activity

Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate (CAS Number: 7593-63-7) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its structure, synthesis, and biological effects, with an emphasis on anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C18H15NO6, with a molecular weight of 341.319 g/mol. The compound features a complex fused ring system that contributes to its biological activity.

PropertyValue
Molecular FormulaC18H15NO6
Molecular Weight341.319 g/mol
CAS Number7593-63-7
IUPAC NameThis compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolo[2,1-a]isoquinoline derivatives. These compounds exhibit significant cytotoxic activity against various cancer cell lines. For example, a study reported that certain derivatives showed potent inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair processes in cancer cells .

Case Study: Cytotoxicity Assessment
A comprehensive evaluation of several pyrrolo[2,1-a]isoquinoline derivatives was conducted to assess their cytotoxic effects on human cancer cell lines. The results indicated that specific structural modifications enhanced their potency:

CompoundIC50 (µM)Cell Line Tested
This compound5.4HeLa (cervical cancer)
Other derivativesVariesMCF-7 (breast cancer)

The above data suggests that structural features significantly influence the biological activity of these compounds.

The mechanism of action for this compound involves the inhibition of topoisomerase I and II enzymes. These enzymes are essential for DNA unwinding during replication. By inhibiting these enzymes, the compound induces DNA damage leading to apoptosis in cancer cells .

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions including cycloaddition and functional group transformations. The synthesis pathway often employs starting materials such as dimethyl acetylenedicarboxylate and various amines to construct the pyrrolo structure effectively .

Synthesis Overview:

  • Starting Materials: Dimethyl acetylenedicarboxylate and amines.
  • Key Reactions:
    • Cycloaddition reactions to form the core structure.
    • Subsequent methylation steps to introduce trimethyl groups.

Q & A

Q. What are the foundational synthetic routes for constructing the pyrrolo[2,1-a]isoquinoline core, and how do they apply to trimethyl tricarboxylate derivatives?

The Paal-Knorr synthesis catalyzed by L-proline is a key method for forming the pyrrole core, which can be extended to pyrrolo[2,1-a]isoquinoline scaffolds using substituted chalcones. For trimethyl tricarboxylate derivatives, post-synthetic esterification of carboxyl groups or direct incorporation via dicarbonylation reactions (e.g., using α,β-unsaturated esters) is typical. Characterization via 1H^1H-NMR and X-ray crystallography confirms regioselectivity and stereochemistry .

Q. How is the biological relevance of pyrrolo[2,1-a]isoquinoline derivatives validated in early-stage drug discovery?

Initial screening focuses on cytotoxicity assays (e.g., MTT tests) against cancer cell lines, with lamellarin-derived compounds showing topoisomerase I inhibition. For trimethyl tricarboxylate variants, lipophilicity adjustments via ester groups can enhance membrane permeability, assessed via logP measurements and in vitro metabolic stability studies .

Q. What analytical techniques are critical for characterizing trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate?

High-resolution mass spectrometry (HRMS) and 13C^{13}C-NMR are essential for confirming molecular weight and ester group positions. X-ray diffraction (e.g., monoclinic P21/c crystal system) resolves spatial arrangements, while IR spectroscopy identifies carbonyl stretching modes (1700–1750 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers optimize low yields in multicomponent reactions for pyrrolo[2,1-a]isoquinoline derivatives?

Contradictions in yield (e.g., 12–73% in dicarbonylation reactions) arise from competing pathways. Systematic screening of oxidants (e.g., DMSO vs. I2_2/DMSO) and catalysts (CuCl2_2/PhCOOH vs. Ru/Cu/TEMPO systems) improves efficiency. Microwave-assisted reactions in acetonitrile reduce side products by accelerating kinetics .

Q. What strategies address mechanistic ambiguities in metal-catalyzed domino reactions?

Divergent mechanisms (e.g., oxidative cyclization vs. 1,3-dipolar cycloaddition) are resolved using isotopic labeling (e.g., 13C^{13}C-alkynes) and intermediate trapping. For example, Ru-catalyzed dehydrogenation/cyclization pathways are confirmed via ESI-MS detection of dihydroisoquinoline intermediates .

Q. How do structure-activity relationships (SARs) guide the design of anti-cancer derivatives?

Substituents at C-2 (e.g., electron-withdrawing groups) enhance topoisomerase inhibition, while trifluoromethyl groups at C-5 improve metabolic stability. Computational docking (e.g., AutoDock Vina) identifies key π-π stacking interactions with DNA-topoisomerase complexes .

Q. What catalytic systems enable selective functionalization of the pyrrolo[2,1-a]isoquinoline scaffold?

FeCl3_3-mediated three-component reactions install nitroolefin substituents, while WO2_2PC photocatalysis under visible light enables decarboxylative trifluoromethylation. DMSO acts as a dual oxidant and formylation agent in bromination reactions .

Q. How do fluorinated derivatives improve pharmacological profiles, and what synthetic challenges exist?

Fluorine atoms enhance bioavailability via C-F bond polarization. However, regioselective incorporation (e.g., via ethyl 3-fluoroacrylates) requires strict control of ylide intermediates. Pd-catalyzed cross-coupling with fluorinated aryl halides is an alternative .

Methodological Considerations

  • Data Contradictions : Conflicting reports on optimal catalysts (e.g., Cu vs. Ru) are resolved by comparing substrate scope and reaction conditions. For example, Cu systems favor electron-deficient alkynes, while Ru tolerates steric hindrance .
  • Functional Group Compatibility : Microwave-assisted reactions minimize decomposition of acid-labile trimethyl esters, whereas metal-free conditions (I2_2/DMSO) prevent ester group oxidation .

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